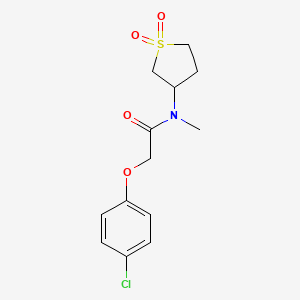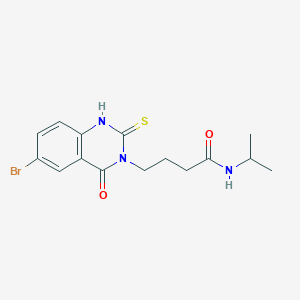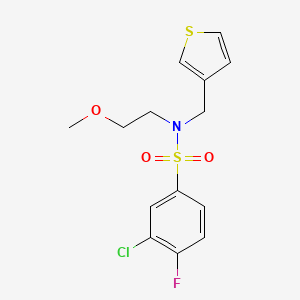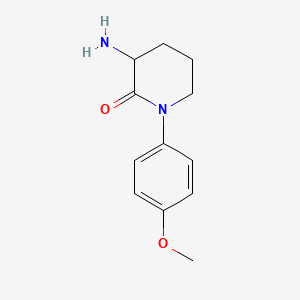
2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known by its chemical name, CPOT. It has been found to have various biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
Chlorophenoxy compounds, including derivatives similar to 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide, are widely used as herbicides and are of environmental concern due to their potential toxicity. Advanced analytical techniques have been developed to quantify trace levels of such pesticides in water sources. For instance, a highly selective and sensitive method employing High-Performance Liquid Chromatography (HPLC) combined with electrochemical detection has been utilized to determine the concentrations of chlorophenoxy acids, indicating the significance of monitoring these compounds to safeguard drinking water quality (Wintersteiger, Goger, & Krautgartner, 1999).
Degradation and Remediation Studies
Understanding the degradation pathways of chlorophenoxy herbicides is crucial for environmental remediation efforts. Studies on electrochemical degradation methods such as peroxi-coagulation and anodic oxidation have shown promise in breaking down chlorophenoxy herbicides, including compounds related to this compound, into less harmful substances. These methods involve the generation of hydroxyl radicals, which effectively oxidize the pollutants, leading to their mineralization and removal from the environment. Such studies underline the potential of electrochemical treatments in mitigating the environmental impact of chlorophenoxy herbicides (Brillas, Boye, Baños, Calpe, & Garrido, 2003).
Photocatalytic Oxidation Research
Photocatalytic oxidation represents another avenue for addressing the environmental challenges posed by chlorophenoxy compounds. Investigations into the photocatalyzed oxidation of chlorophenols, which share structural similarities with this compound, have revealed insights into the reaction mechanisms and potential for degradation under varying pH conditions. Such research contributes to the development of effective photocatalytic treatments for the remediation of water bodies contaminated with chlorophenoxy herbicides (Tang & Huang, 1995).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-15(11-6-7-20(17,18)9-11)13(16)8-19-12-4-2-10(14)3-5-12/h2-5,11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTHEJCIYMPFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)

![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)




![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)

